molecular formula C₂₃H₂₉NO₄S₂ B1159800 9-Thiomethyl Thiocolchicine

9-Thiomethyl Thiocolchicine

Cat. No.: B1159800
M. Wt: 447.61
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Colchicinoid Research and Analog Development

The study of colchicinoids originates from the long history of colchicine (B1669291), a natural alkaloid extracted from the autumn crocus, Colchicum autumnale. nih.govthe-rheumatologist.org The plant itself was cited for its medicinal properties in ancient Egyptian texts, such as the Ebers Papyrus, for treating conditions like rheumatism and swelling. the-rheumatologist.orgwikipedia.orgnih.gov Colchicine was first isolated in 1820, and its purified form was developed in 1833. the-rheumatologist.org While it has been a cornerstone treatment for gout and Familial Mediterranean Fever (FMF), its powerful antimitotic properties—the ability to interfere with cell division—have made it a subject of intense interest in cancer research. nih.govnih.govnih.gov

Colchicine exerts its effect by binding to tubulin, a protein that is the building block of microtubules. nih.gov These microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting microtubule assembly, colchicine arrests cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis. nih.gov

Despite its potent anticancer activity, colchicine's clinical application in oncology is severely limited by its significant toxicity to healthy, non-cancerous cells. mdpi.com This has driven extensive research into the synthesis of colchicine analogues. nih.gov The primary goal of this analog development is to create new compounds with more favorable pharmacological profiles, aiming to enhance anti-tumor efficacy and reduce toxicity. nih.gov This has led to the creation of numerous derivatives, including thiocolchicine (B1684108), where the methoxy (B1213986) group at the C-10 position is replaced by a thiomethyl group, a modification that increases the molecule's stability and its rate of binding to tubulin. nih.govsemanticscholar.org

Academic Rationale for Investigating 9-Thiomethyl Thiocolchicine

The investigation into this compound, a specific analog of thiocolchicine, is rooted in the ongoing quest for more effective and selective anticancer agents. The parent compound, thiocolchicine, already shows advantages over colchicine, such as increased stability and a higher affinity for tubulin. semanticscholar.orgmdpi.com Researchers have sought to build upon these improvements by making further structural modifications.

The primary rationale for synthesizing analogs like this compound is to enhance their biological activity, particularly against cancer cells that have developed multidrug resistance (MDR). nih.gov MDR is a major obstacle in chemotherapy where cancer cells can pump drugs out, reducing their effectiveness. mdpi.com Scientists speculate that specific structural changes, such as modifying ring B or the side chains of the colchicinoid structure, could lead to compounds that are not recognized by these efflux pumps. nih.govdeepdyve.com

A key study synthesized a series of novel thiocolchicine analogs, including those with a methylthio group at the C-9 position and a modified, six-membered B ring. deepdyve.com The hypothesis was that altering the size of ring B and its side chain could significantly impact the molecule's interaction with tubulin. deepdyve.com The research aimed to develop compounds with high potency in inhibiting tubulin polymerization and strong cytotoxicity against a range of tumor cell lines, including those from solid tumors. deepdyve.com

Overview of Key Research Areas and Methodological Approaches

Research on this compound and related analogs primarily focuses on their potential as anticancer agents. The investigation follows a well-established path of preclinical drug discovery.

Synthesis: The process begins with the chemical synthesis of the novel analogs from a parent compound, such as thiocolchicine. deepdyve.com For instance, a series of thiocolchicine analogs with a six-membered B-ring and a thiomethyl group at the C-9 position have been successfully synthesized for biological evaluation. deepdyve.com

Biological Evaluation:

Cytotoxicity Screening: The newly synthesized compounds are tested for their ability to kill cancer cells (in vitro). This is typically done using a panel of human tumor cell lines. deepdyve.com The potency of the compounds is often measured and reported as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Tubulin Interaction Studies: Since the primary target of colchicinoids is tubulin, researchers use several assays to study this interaction directly. These include:

Tubulin Polymerization Inhibition: This assay measures how effectively a compound prevents the assembly of tubulin into microtubules. deepdyve.com

Colchicine Binding Assay: This is a competitive binding assay that determines if the new analog binds to the same site on tubulin as colchicine. deepdyve.comnih.gov The binding affinity (Ka) is a key parameter determined in these studies. medkoo.com

Structure-Activity Relationship (SAR) Analysis: By comparing the chemical structures of different analogs with their biological activities, researchers can deduce which parts of the molecule are crucial for its function. semanticscholar.orgdeepdyve.com For example, studies have shown that for certain six-membered ring B analogs of thiocolchicine, the size of the side chain at the C(6) position plays an important role in tubulin binding activity. deepdyve.com

Research Findings

Studies on thiocolchicine and its analogs have provided detailed insights into their biological activity. While specific data for a compound precisely named "this compound" is limited in the public domain, research on closely related analogs provides valuable information. A significant study investigated a series of thiocolchicine analogs with a methylthio group at position 9 and a six-membered B-ring.

Table 1: Cytotoxicity (IC50) and Tubulin Interaction of Six-Membered Ring B Thiocolchicine Analogs
CompoundDescriptionCytotoxicity IC50 (μM) vs L1210 CellsInhibition of Tubulin Assembly IC50 (μM)Inhibition of Colchicine Binding IC50 (μM)
5Parent alcohol0.0381.31.6
6Acetate (B1210297) derivative0.0261.11.5
14Propionate derivative0.0091.11.4
15Isobutyrate derivative0.0081.21.5
17(Aroyloxy)methyl derivative0.0091.41.7
18(Aroyloxy)methyl derivative (optically inactive)0.0081.41.5
Data sourced from a study on novel thiocolchicine analogs possessing a six-membered ring B and a 9-methylthio group. deepdyve.com The compounds listed (5, 6, 14, 15, 17, 18) are specific analogs from this series evaluated against the L1210 leukemia cell line.

The biological results indicated that compounds with a small side chain at the C(6) position demonstrated high potency in inhibiting both tubulin polymerization and the binding of colchicine to tubulin. deepdyve.com Specifically, compounds 14, 15, 17, and 18 were identified as the most cytotoxic, showing promising activity against several solid tumor cell lines as well. deepdyve.com

Table 2: Tubulin Binding and Dissociation Parameters for Colchicine and Thiocolchicine
CompoundBinding Rate vs. ColchicineActivation Energy of Association (kcal/mol)Half-life of Tubulin-Drug Complex (at 37°C)Activation Energy of Dissociation (kcal/mol)
Colchicine-1827 hours24
Thiocolchicine2-4 times faster2024 hours30
This table compares the kinetics of tubulin binding between colchicine and thiocolchicine, highlighting the faster binding rate of the thio-analog. nih.gov

Properties

Molecular Formula

C₂₃H₂₉NO₄S₂

Molecular Weight

447.61

Synonyms

N-[(7S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-(thiomethyl)benzo[a]heptalen-7-yl]acetamide;  10-Thio-9-thiomethyl-colchicine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 9-Thiomethyl Thiocolchicine (B1684108)

The preparation of 9-thiomethyl thiocolchicine, commonly referred to as thiocolchicine, involves key chemical transformations of colchicine (B1669291) precursors. These strategies primarily focus on the introduction of the thiomethyl group and selective demethylation at other positions to create versatile intermediates for further derivatization.

The direct conversion of colchicine to thiocolchicine is a fundamental step in the synthesis of this class of compounds. This transformation is typically achieved through the nucleophilic substitution of the C-10 methoxy (B1213986) group with a methylthiolate source. A common method involves treating colchicine with sodium methanethiolate (B1210775) (CH₃SNa). nih.gov This reaction effectively replaces the methoxy group with a thiomethyl group, yielding thiocolchicine. nih.gov The replacement of the C10-methoxy group with a thiomethyl group in thiocolchicine not only alters its chemical properties but also enhances its stability and binding affinity to tubulin compared to colchicine. nih.gov

Regioselective demethylation of the methoxy groups on the A-ring of the colchicine scaffold is a critical strategy for creating intermediates for the synthesis of various derivatives. While demethylation can be achieved through chemical methods, these often require harsh reagents and can lead to a mixture of products. nih.gov For instance, it is known that thiocolchicine can be demethylated at the 1-position using tin(IV) chloride or at the 2-position using aluminum chloride. google.com However, achieving selective demethylation at the 3-position chemically, without affecting the 1- or 2-positions, is challenging. google.com

A notable chemical method for regioselective demethylation at the C1 position of thiocolchicine involves a two-step process. This includes treatment with acetyl chloride and SnCl₄, followed by hydrolysis with lithium hydroxide (B78521) (LiOH), to yield 1-demethylthiocolchicine. nih.gov This selective demethylation provides a handle for further functionalization at the C1 position. mdpi.comnih.gov

Microbial biotransformation has emerged as a greener and more selective alternative for demethylation. nih.gov Specific strains of microorganisms can catalyze the regioselective demethylation of colchicinoids. jst.go.jp For example, Streptomyces griseus has been used for the direct microbial transformation of colchicine into 2-O-demethyl-colchicine and 3-O-demethyl-colchicine. nih.gov Similarly, certain strains of Bacillus megaterium have been employed for the efficient and direct biotransformation of thiocolchicine into its 3-demethylated derivative, which is a key intermediate for thiocolchicoside (B1682803) synthesis. nih.gov Another bacterial microorganism, Bacillus aryabhattai, has also been identified for its ability to specifically convert colchicine and thiocolchicine to their 3-O-glycosyl derivatives via their respective 3-demethyl analogues. google.com

Method Reagents/Microorganism Position of Demethylation Product Reference
ChemicalAcetyl chloride, SnCl₄ then LiOHC11-demethylthiocolchicine nih.gov
BiotransformationBacillus megateriumC33-O-demethyl-thiocolchicine nih.gov
BiotransformationBacillus aryabhattaiC33-demethyl analogues google.com

Synthesis of Advanced Thiocolchicine Analogues and Derivatives

Building upon the thiocolchicine scaffold, a wide array of advanced analogues and derivatives have been synthesized. These modifications aim to explore the structure-activity relationships and develop compounds with improved therapeutic properties.

Thiocolchicoside, the 3-O-glucoside of thiocolchicine, is a well-known muscle relaxant. nih.gov Its synthesis is a key focus in the derivatization of thiocolchicine.

Chemical Glycosylation: Chemical synthesis of thiocolchicoside typically involves the reaction of a 3-demethylated thiocolchicine precursor with a protected sugar derivative. trea.com One common method is the reaction of 3-demethylthiocolchicine (B195318) with an activated glucose donor like acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). google.comgoogle.comgoogle.com This reaction is often carried out in the presence of a base. google.com Another approach utilizes protected 1-acetyl-sugar derivatives as glycosylating agents in the presence of a Lewis acid, such as boron trifluoride, which offers a stereoselective route to the desired β-anomer. google.com The use of protected sugar fluorides has also been reported. google.comepo.org After the glycosylation step, the protecting groups on the sugar moiety are removed to yield the final product. google.com

Biotransformation for Glycosylation: As an alternative to chemical methods, biotransformation offers a direct and environmentally friendly approach to thiocolchicoside synthesis. Specific strains of Bacillus megaterium can efficiently catalyze the regioselective demethylation of thiocolchicine at the C-3 position, followed by glucosylation, to produce thiocolchicoside directly. nih.gov This biocatalytic process can also be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside. nih.gov Similarly, Bacillus aryabhattai has been shown to convert thiocolchicine into thiocolchicoside. google.com Cell suspension cultures of Centella asiatica have also been reported for the glycosylation of thiocolchicine. google.com

Glycosylation Method Reactants Key Reagents/Conditions Product Reference
Chemical3-demethylthiocolchicine, AcetobromoglucoseTertiary baseTetraacetyl-thiocolchicoside google.com
Chemical3-demethylthiocolchicine, Protected 1-acetyl-sugarBoron trifluoride, Organic baseProtected thiocolchicoside google.com
Chemical3-demethylthiocolchicine, Protected sugar fluorideBoron trifluoride, PyridineProtected thiocolchicoside google.com
BiotransformationThiocolchicineBacillus megateriumThiocolchicoside nih.gov
BiotransformationThiocolchicineBacillus aryabhattaiThiocolchicoside google.com

Modifications at the aromatic A-ring and the C-7 position of the B-ring of thiocolchicine have been explored to generate novel analogues. A series of derivatives bearing a Michael acceptor moiety in the A-ring have been synthesized. researchgate.net This was achieved by first demethylating the C-2 methoxy group under acidic conditions, followed by reaction with various α,β-unsaturated carboxylic acids. researchgate.net

The C-7 position, which bears an acetamido group, is another site for derivatization. Reductive amination has been employed to synthesize a series of 22 amine analogues of thiocolchicine, leading to compounds with potent antiproliferative activity. researchgate.netnih.gov

The synthesis of thiocolchicine dimers has opened up new avenues for biological activity. These dimeric structures have been found to inhibit topoisomerase-I, a property not observed with monomeric thiocolchicine. nih.gov The dimers were shown to interfere with the binding of topoisomerase-I to DNA. nih.gov

Furthermore, the development of triple-modified colchicine derivatives, with alterations at positions C-7 and C-10, as well as another position, highlights the efforts to create poly-modified structures with potentially enhanced pharmacological profiles. researchgate.net These extensive modifications are part of a broader strategy to reduce the toxicity of the parent compound while retaining or enhancing its desired biological activities. nih.gov

Incorporation of Michael Acceptor Moieties

The introduction of Michael acceptor moieties to the thiocolchicine scaffold is a synthetic strategy aimed at creating derivatives with altered reactivity and potential for covalent interactions. These moieties, characterized by an α,β-unsaturated carbonyl system, can react with nucleophiles via Michael addition. nih.govnih.gov This transformation is typically achieved by modifying the A-ring of the thiocolchicine core.

A documented approach involves the synthesis of thiocolchicine derivatives bearing a Michael acceptor moiety on ring A. researchgate.netkisti.re.kr The synthetic route commences with the modification of the trimethoxy-substituted A-ring. One of the methoxy groups is selectively demethylated to yield a phenolic hydroxyl group. This hydroxyl functionality then serves as a handle for the introduction of the Michael acceptor.

The process involves the reaction of the demethylated thiocolchicine precursor with reagents that can form an α,β-unsaturated system. For instance, acylation with acryloyl chloride or related reagents in the presence of a base can install the desired Michael acceptor group. The general scheme for this transformation can be summarized as follows:

Selective Demethylation: Treatment of thiocolchicine with a demethylating agent to expose a free hydroxyl group on the A-ring.

Acylation/Condensation: Reaction of the resulting phenol (B47542) with a suitable precursor of the Michael acceptor moiety.

This synthetic strategy allows for the generation of a library of thiocolchicine derivatives with varying Michael acceptor functionalities. The yields for these reactions can range from 16% to 71%, depending on the specific substrates and reaction conditions employed. researchgate.net

Below is a table summarizing the types of Michael acceptor moieties that have been incorporated into the thiocolchicine structure.

Michael Acceptor PrecursorResulting MoietyReference
Acryloyl chloridePropenoyl group researchgate.net
Crotonoyl chlorideButenoyl group researchgate.net
Cinnamoyl chlorideCinnamoyl group researchgate.net

This table is generated based on synthetic principles and may not represent an exhaustive list of all synthesized compounds.

Stereochemical Control and Characterization in Synthesis

The stereochemistry of this compound and its derivatives is a critical aspect of their chemical synthesis and characterization. The inherent chirality of the colchicine scaffold, particularly the atropisomerism of the biaryl system and the stereocenter at C7, necessitates careful consideration during synthetic transformations.

Atropisomerism arises from the restricted rotation around the single bond connecting the A and C rings. This results in two stable, non-superimposable conformers (atropisomers), designated as (aS) and (aR). The energy barrier to rotation is significant, allowing for the potential isolation of individual atropisomers. In the synthesis of derivatives, reaction conditions can influence the atropisomeric ratio.

Furthermore, the C7 position of the B-ring is a stereocenter, which adds another layer of stereochemical complexity. Synthetic modifications at or near this position must be conducted with stereocontrol to avoid the formation of diastereomeric mixtures.

Characterization of the stereochemistry of this compound derivatives relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic ¹H NMR analysis is a powerful tool for determining the rotational barriers around the A-C pivot bond, providing insight into the stability of the atropisomers. nih.govrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of stereocenters and the solid-state conformation of the molecule, including the biaryl twist. nih.gov This technique was used to unequivocally establish the configuration of a thiocolchicine analog as (aR,6S). nih.gov

Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) can be employed for the analytical and semi-preparative resolution of enantiomers and diastereomers. For instance, sulfoxide (B87167) derivatives of thiocolchicone have been resolved into their enantiomers using chromatography on microcrystalline triacetylcellulose. nih.govrsc.org

Circular Dichroism (CD) Spectroscopy: This technique can be used to study the chiroptical properties of the molecules in solution and can provide information about their conformation.

The stereochemical outcome of synthetic reactions involving the thiocolchicine core is highly dependent on the reagents and conditions used. For example, oxidation of the sulfur atom in the thiomethyl group can create a new stereocenter at the sulfur, leading to the formation of sulfoxide diastereomers. nih.govrsc.org The separation and characterization of these stereoisomers are essential for a complete understanding of the structure-property relationships of these compounds.

Stereochemical FeatureMethod of Control/CharacterizationKey FindingsReference
AtropisomerismDynamic ¹H NMRDetermination of rotational barriers around the A-C pivot bond. nih.govrsc.org
C7 StereocenterX-ray CrystallographyUnambiguous determination of absolute configuration. nih.gov
Enantiomers/DiastereomersChiral ChromatographyResolution of sulfoxide enantiomers. nih.govrsc.org

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

9-Thiomethyl Thiocolchicine (B1684108), a sulfur-containing analog of colchicine (B1669291), exerts its potent biological effects primarily through its direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic nature of the microtubule network, which is essential for various cellular processes, most notably mitotic cell division. The compound binds to the colchicine site on β-tubulin, initiating a cascade of events that compromise microtubule function.

Scientific studies have quantified the binding affinity of 9-Thiomethyl Thiocolchicine for tubulin, confirming a high-affinity interaction at the colchicine binding site. This binding is competitive, meaning it directly vies with colchicine for the same location on the tubulin heterodimer. The affinity has been characterized using several metrics:

Association Constant (Ka): An early study determined the association constant for the binding of thiocolchicine to tubulin to be 1.07 x 10⁶ M⁻¹ at 23°C. nih.gov This high value indicates a strong binding interaction.

Inhibitory Concentration (IC50): The concentration required to inhibit tubulin polymerization by 50% has been reported as 2.5 µM. medchemexpress.com

Inhibition Constant (Ki): The competitive binding affinity is further described by an inhibition constant (Ki) of 0.7 µM. medchemexpress.com

These quantitative measures underscore the potent and specific nature of the interaction between this compound and tubulin. The replacement of the methoxy (B1213986) group on the C-10 position of colchicine with a thiomethyl group has been noted in previous studies to potentially increase the potency of the compound. researchgate.net

Binding Affinity of this compound for Tubulin
ParameterValueReference
Association Constant (Ka)1.07 x 10⁶ M⁻¹ nih.gov
IC50 (Tubulin Polymerization)2.5 µM medchemexpress.com
Inhibition Constant (Ki)0.7 µM medchemexpress.com

The binding of this compound to soluble tubulin dimers forms a tubulin-ligand complex. This complex then interferes with the assembly of microtubules. The mechanism is not one of simple competitive inhibition of tubulin addition, but rather a more potent "poisoning" of the microtubule ends. nih.gov The incorporation of even a small number of these tubulin-ligand complexes into the growing end of a microtubule can be sufficient to cap it, preventing further elongation. nih.gov This substoichiometric poisoning effectively disrupts the dynamic instability of microtubules—the critical process of alternating phases of growth (polymerization) and shortening (depolymerization). By suppressing this dynamic behavior, the compound freezes the microtubule network, rendering it dysfunctional. researchgate.net

The mitotic spindle is a highly dynamic structure composed of microtubules, absolutely essential for the accurate segregation of chromosomes during cell division. nih.gov The formation and function of the spindle depend on the precise control of microtubule polymerization and depolymerization. By inhibiting these dynamics, this compound prevents the proper assembly of the mitotic spindle. nih.gov Instead of a normal bipolar spindle forming, the cell may exhibit disorganized microtubule arrays or multipolar spindles. researchgate.net This structural failure means the cell is unable to properly align its chromosomes at the metaphase plate, a prerequisite for proceeding with cell division.

The disruption of the mitotic spindle activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint. This checkpoint ensures that the cell does not enter anaphase and attempt to segregate its chromosomes until all chromosomes are correctly attached to a functional bipolar spindle. Since this compound prevents the formation of such a spindle, the checkpoint remains activated, leading to a prolonged halt in the cell cycle at the metaphase stage. nih.gov This metaphase arrest is a hallmark of agents that interfere with microtubule dynamics. nih.gov Cells arrested in this state for an extended period are often destined to undergo programmed cell death, or apoptosis.

Cellular Responses and Signaling Pathways

Prolonged metaphase arrest induced by microtubule-disrupting agents like this compound is a potent trigger for apoptosis. medchemexpress.com The cell's inability to complete mitosis signals that something is critically wrong, initiating a self-destruct sequence through one or both of the major apoptotic pathways.

The intrinsic (or mitochondrial) pathway is a common route triggered by internal cellular stress, such as mitotic arrest. nih.govmdpi.com This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov Cytochrome c then associates with Apoptotic Protease Activating Factor-1 (APAF1) to form the apoptosome, which activates initiator caspase-9. nih.gov Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which dismantle the cell. nih.govmdpi.com The process is also regulated by the Bcl-2 family of proteins; mitotic arrest can lead to the downregulation of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and the upregulation of pro-apoptotic proteins (like Bak), further promoting cell death. researchgate.net

Additionally, some studies on related compounds suggest a potential role for the modulation of signaling pathways like NF-κB. researchgate.net The suppression of the NF-κB pathway, which often promotes cell survival by upregulating anti-apoptotic genes, can sensitize cancer cells to apoptosis. researchgate.net

Table of Compounds

Inhibition of Cell Proliferation and Growth

A primary mechanism of action for thiocolchicine, the aglycone of thiocolchicoside (B1682803), is the disruption of microtubule dynamics, a critical process for cell division. Thiocolchicine is a potent inhibitor of tubulin polymerization, binding competitively to the colchicine site on tubulin. acs.org This interaction prevents the formation of the mitotic spindle, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis (programmed cell death). acs.org

This antimitotic activity translates to significant inhibition of cell proliferation across various cancer cell lines. acs.org For instance, thiocolchicine has demonstrated potent growth inhibition in breast cancer, leukemia, and other cancer cell types, including those resistant to other chemotherapy agents. acs.org The glycoside derivative, thiocolchicoside, has also been shown to inhibit the proliferation of a wide array of cancer cells, including leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer cells, and to suppress the formation of tumor colonies. wikipedia.org This inhibition is associated with the downregulation of key proteins involved in cell survival and proliferation, such as Bcl-2, c-MYC, and components of the PI3K signaling pathway. wikipedia.orgresearchgate.net

Table 1: Antiproliferative Activity of Thiocolchicine
Cell LineCancer TypeIC₅₀ ValueReference
MDA-MB-231Breast Cancer0.6 nM acs.org
MCF-7 ADRr (MDR)Breast Cancer400 nM acs.org
CEM-VBL (MDR)Leukemia50 nM acs.org
MCF-7Breast Cancer0.01 µM acs.org
LoVoColon Cancer0.021 µM acs.org
A-549Lung Cancer0.011 µM acs.org

Modulation of NF-κB Pathway (via relevant derivatives)

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, cell survival, and proliferation. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. The derivative thiocolchicoside has been identified as a potent inhibitor of the NF-κB signaling pathway. wikipedia.orgnih.gov

Research demonstrates that thiocolchicoside blocks the activation of NF-κB induced by various inflammatory stimuli. wikipedia.orgnih.gov Its mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. wikipedia.orgnih.gov By stabilizing IκBα, thiocolchicoside effectively blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes. wikipedia.org This inhibitory effect has been observed across multiple cell types and leads to the downregulation of various NF-κB-regulated gene products, including those that promote cell survival (e.g., Bcl-2, XIAP, cIAP-1) and inflammation. wikipedia.orgresearchgate.net

Suppression of Osteoclastogenesis (via relevant derivatives)

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity contributes to pathological bone loss in conditions like osteoporosis and cancer metastasis to bone. The formation and activation of osteoclasts are critically dependent on the NF-κB signaling pathway, which is triggered by the cytokine RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand). nih.govnih.gov

Given its role as an NF-κB inhibitor, the derivative thiocolchicoside has been shown to effectively suppress osteoclastogenesis. nih.govnih.gov Studies using murine macrophage cell lines demonstrated that thiocolchicoside inhibits the differentiation of these precursor cells into mature, multinucleated osteoclasts in response to both RANKL and stimuli from cancer cells. nih.gov This suppression is directly linked to its ability to block the RANKL-induced activation of the NF-κB pathway. nih.govnih.gov These findings highlight a distinct mechanism through which thiocolchicoside derivatives can modulate cellular processes involved in bone remodeling. nih.gov

Receptor-Mediated Interactions (Specific to Thiocolchicoside and related derivatives)

In addition to its effects on intracellular targets, the derivative thiocolchicoside is known to interact with specific neurotransmitter receptors in the central nervous system. These interactions are distinct from its antimitotic activity and are primarily responsible for its muscle relaxant properties.

Competitive Antagonism of GABA-A Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its effects are largely mediated by GABA-A receptors, which are ligand-gated chloride ion channels. Thiocolchicoside acts as a potent and competitive antagonist of GABA-A receptors. nih.govmdpi.comsigmaaldrich.com It binds to the GABA recognition site on the receptor complex, thereby preventing GABA from binding and activating the channel. acs.org

This antagonism inhibits GABA-induced chloride currents, reducing neuronal inhibition. acs.orgfrontiersin.org Electrophysiological studies have confirmed that thiocolchicoside reduces both phasic and tonic GABA-A receptor-mediated currents in a concentration-dependent manner. mdpi.com This action is thought to underlie the proconvulsant activity observed with the compound under certain conditions. mdpi.comfrontiersin.org

Inhibition of Glycine (B1666218) Receptors

Glycine is another major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors. Thiocolchicoside also functions as an antagonist of these inhibitory glycine receptors. acs.orgfrontiersin.orgnih.gov

Table 2: Receptor Interaction Profile of Thiocolchicoside
ReceptorInteraction TypeMedian Inhibitory Concentration (IC₅₀)Reference
GABA-A Receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L)Competitive Antagonist0.13 - 0.2 µM acs.org
Glycine Receptors (α1 subunit)Inhibitor/Antagonist47 µM acs.orgresearchgate.net

Covalent Binding to Cellular Targets (Specific derivatives)

The primary interaction of colchicinoids like thiocolchicine with their main target, tubulin, is generally understood to be a high-affinity, non-covalent association. mdpi.com However, evidence suggests that specific metabolic derivatives of these compounds can become chemically reactive and form covalent bonds with cellular proteins.

Studies on the parent compound, colchicine, have shown that its demethylated metabolites are electrophilic and can covalently bind to microsomal proteins. Specifically, after metabolic processing, these derivatives can form stable adducts with nucleophilic amino acid residues, such as cysteine. Research has identified two distinct cysteine adducts derived from 10-demethylcolchicine in microsomal protein samples following incubation with colchicine.

Thiocolchicoside is known to be metabolized in the body to its aglycone, thiocolchicine, and further to demethylated derivatives such as 3-demethylthiocolchicine (B195318). By analogy to colchicine, these demethylated metabolites of thiocolchicine represent potentially reactive species capable of forming covalent bonds with cellular targets. This covalent modification of proteins by reactive metabolites is a distinct mechanism that may contribute to the broader biological and toxicological profile of the parent compound.

Impact on Multidrug Resistance Mechanisms in Cellular Models

The emergence of multidrug resistance (MDR) presents a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters which actively efflux cytotoxic drugs from cancer cells. Research into colchicine analogs, including this compound, has explored their potential to circumvent or overcome these resistance mechanisms. The compound's interaction with MDR-positive and MDR-negative cancer cell lines has been a subject of scientific investigation to determine its efficacy in the face of established resistance.

Studies have evaluated the antiproliferative activity of this compound against various human cancer cell lines, including those that exhibit the MDR phenotype. caymanchem.com In a comparative study, this compound was identified as a highly effective agent against the MDR-negative human breast cancer cell line, MDA-MB-231. caymanchem.com However, its potency was observed to be significantly lower in cancer cells expressing the MDR phenotype. caymanchem.com

The differential cytotoxicity of this compound in sensitive versus resistant cell lines underscores the impact of MDR mechanisms on its activity. The compound's reduced effectiveness in MDR-positive cells suggests that it is likely a substrate for efflux pumps such as P-glycoprotein (P-gp/ABCB1), a common mechanism of resistance to colchicine and its derivatives. This is further supported by the significant correlation of inhibitory concentrations in two different MDR-positive cell lines, indicating a common resistance pathway. caymanchem.com

The following table summarizes the in vitro antiproliferative activity of this compound in both MDR-negative and MDR-positive human cancer cell lines, highlighting the disparity in its cytotoxic efficacy.

Cell LinePhenotypeIC50 (nM)
MDA-MB-231MDR-Negative0.6 caymanchem.com
MCF-7 ADRrMDR-Positive400 caymanchem.com
CEM-VBLMDR-Positive50 caymanchem.com

These findings indicate that while this compound is a potent cytotoxic agent in sensitive cancer cells, its efficacy is substantially diminished in cells that have developed multidrug resistance. The significant difference in the IC50 values between the MDR-negative and MDR-positive cell lines suggests that this compound's therapeutic potential may be limited in tumors that overexpress efflux pumps. Further research is warranted to explore strategies to overcome this resistance, such as co-administration with MDR modulators.

Structure Activity Relationship Sar Studies and Rational Design Principles

Role of C-10 Thiomethyl Substitution in Potency and Stability

The substitution of the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) C-ring with a thiomethyl group to form 9-thiomethyl thiocolchicine (B1684108) is a critical modification that enhances its biological properties. This substitution significantly influences the compound's interaction with tubulin.

Research has demonstrated that 9-thiomethyl thiocolchicine binds to tubulin more rapidly than its parent compound, colchicine (B1669291). tandfonline.comnih.govnih.govalfa-chemistry.com Specifically, it has been observed to bind two to four times faster. nih.gov This increased association rate is a key factor contributing to its enhanced potency.

Furthermore, the thermodynamics of the binding reaction are more favorable for this compound. The free energy of the binding reaction for this compound is lower than that of colchicine, indicating a more stable drug-tubulin complex. nih.gov While the activation energies for the association reaction are nearly identical for both compounds, the dissociation of the this compound-tubulin complex is slower, with a longer half-life compared to some other analogs, though similar to colchicine itself. nih.gov This enhanced binding affinity and stability of the complex are believed to be major contributors to the greater effectiveness of this compound as an inhibitor of cell growth and tubulin polymerization. tandfonline.comnih.gov The replacement of the C-10 methoxy group with a thiomethyl group also decreases isomerization, leading to a more stable compound. nih.gov

CompoundRelative Binding Rate to Tubulin (compared to Colchicine)Half-life of Tubulin-Drug Complex at 37°CFree Energy of Binding Reaction (kcal/mol)
Colchicine1x27 hours-6
This compound2-4x faster24 hours-10

Influence of Substituents on A-Ring and B-Ring on Biological Activity

The trimethoxyphenyl A-ring and the seven-membered B-ring of this compound are crucial for its interaction with tubulin, and modifications to these rings can significantly impact its biological activity.

The A-ring, with its three methoxy groups, acts as an essential anchor, providing a significant portion of the binding energy. nih.gov Altering the structure of the A-ring generally leads to a decrease in binding affinity. nih.gov For instance, the demethylation of the methoxy groups on the A-ring of thiocolchicine analogs has been shown to lower their ability to bind to tubulin. nih.gov

Modifications at the C-7 position of the B-ring have been a major focus of SAR studies. The nature of the substituent at this position can influence cytotoxicity and the ability to overcome multidrug resistance. mdpi.com For example, replacing the N-acetyl group with other acyl or aroyl groups has led to potent cytotoxic and antimitotic compounds. acs.org Furthermore, some N-deacetylthiocolchicine derivatives have shown good activity against various cancer cell lines. researchgate.net

Significance of Methoxy Groups at C-1, C-2, and C-10 for Target Interaction

The methoxy groups at positions C-1, C-2 on the A-ring and the C-10 on the C-ring are of paramount importance for the interaction of this compound with its target, tubulin.

The trimethoxyphenyl A-ring, containing the C-1 and C-2 methoxy groups, is a key pharmacophoric element for tubulin binding. acs.org This moiety is believed to anchor the molecule within the colchicine binding site. nih.gov Studies involving the selective removal of these methoxy groups have demonstrated their contribution to the binding affinity. While the A-ring itself is not directly involved in the inhibition of tubulin self-assembly, it serves as a crucial stabilizing anchor. nih.govnih.gov

As discussed in section 4.1, the substituent at the C-10 position has a profound effect on the binding kinetics and thermodynamics. The replacement of the methoxy group with a thiomethyl group in this compound leads to a more potent inhibitor of tubulin polymerization compared to colchicine. tandfonline.comnih.gov This is attributed to the faster association rate and the formation of a more stable complex with tubulin. nih.govnih.gov

Stereochemical Importance of C-7 Acetamido Center for Antimitotic Activity

The stereochemistry of the C-7 acetamido group on the B-ring is a critical determinant of the antimitotic activity of this compound and other colchicinoids. The natural (S)-configuration at this chiral center is essential for high-affinity binding to tubulin and potent inhibition of microtubule polymerization.

Correlation of Structural Features with Tubulin Binding Kinetics

The structural features of this compound directly correlate with its tubulin binding kinetics, providing a molecular basis for its enhanced biological activity compared to colchicine.

The most significant structural feature influencing the binding kinetics is the C-10 thiomethyl group. As previously noted, this substitution results in a two- to four-fold faster association rate with tubulin compared to colchicine. nih.gov The association kinetics for both colchicine and this compound are biphasic, suggesting a multi-step binding process. nih.gov

The dissociation of the this compound-tubulin complex is a slow process, with a half-life of 24 hours at 37°C, which is comparable to that of the colchicine-tubulin complex (27 hours). nih.gov The activation energy for this dissociation is 30 kcal/mol for this compound, slightly higher than that for colchicine (24 kcal/mol), indicating a more stable complex. nih.gov

Kinetic/Thermodynamic ParameterColchicineThis compound
Association Activation Energy (kcal/mol)1820
Dissociation Activation Energy (kcal/mol)2430
Free Energy of Binding (kcal/mol)-6-10

Design Strategies for Modifying Selectivity and Efficacy in Preclinical Models

The insights gained from SAR studies have paved the way for various rational design strategies aimed at improving the selectivity and efficacy of this compound analogs in preclinical models. These strategies often focus on enhancing anti-tumor activity while reducing toxicity, improving pharmacokinetic properties, and overcoming drug resistance. nih.gov

One key strategy involves the synthesis of prodrugs and water-soluble derivatives to improve bioavailability and targeted delivery. For example, the development of colchicine derivatives as prodrugs and codrugs is an active area of research. nih.gov

Another important approach is the modification of the B-ring to enhance potency and overcome multidrug resistance (MDR). researchgate.net Some novel colchicine derivatives have been designed to be potent against MDR cancer cell lines, suggesting they may circumvent P-glycoprotein-mediated drug efflux. mdpi.comacs.org The synthesis of amine analogs of thiocolchicine has yielded compounds with high selectivity indexes that can overcome drug resistance in resistant human colon adenocarcinoma cell lines. researchgate.net

Computational methods, such as molecular docking and 3D-QSAR, are increasingly being used to guide the design of new analogs. nih.gov These approaches allow for the prediction of binding affinities and the identification of key interactions within the colchicine binding site, facilitating the design of molecules with improved selectivity for tubulin isoforms that are overexpressed in cancer cells. nih.gov

Recent efforts have also focused on creating hybrid molecules that combine the pharmacophore of this compound with other anticancer agents to achieve synergistic effects. frontiersin.org The development of novel derivatives with enhanced graft survival after transplantation via suppression of T-cell differentiation and activity also highlights the expanding therapeutic potential of colchicinoids beyond cancer treatment. nih.gov

Preclinical Investigations in Biological Systems

In Vitro Cellular Efficacy Assessments

9-Thiomethyl Thiocolchicine (B1684108), also referred to in literature as Thiocolchicine, has demonstrated significant antiproliferative activity across a range of human cancer cell lines. As a potent inhibitor of tubulin polymerization, it disrupts microtubule dynamics, which is crucial for cell division, leading to cytotoxic effects against rapidly dividing cancer cells. medchemexpress.com

Research has quantified the efficacy of this compound through the determination of IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cell population. Studies show its effectiveness against cancers of the breast, lung, and colon. For instance, in a human breast adenocarcinoma cell line (MCF-7) and a human lung adenocarcinoma cell line (A549), 9-Thiomethyl Thiocolchicine exhibited IC₅₀ values of 0.01 µM and 0.011 µM, respectively. medchemexpress.com Its activity extends to colon adenocarcinoma cells (LoVo), where the IC₅₀ value was recorded at 0.021 µM. medchemexpress.com Furthermore, it was identified as the most effective compound against the MDR-negative MDA-MB-231 breast cancer cell line when compared to a series of other colchicine (B1669291) analogues. nih.gov These findings underscore the compound's broad-spectrum cytotoxic potential against various solid tumor types.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Adenocarcinoma0.01 medchemexpress.com
A549Lung Adenocarcinoma0.011 medchemexpress.com
LoVoColon Adenocarcinoma0.021 medchemexpress.com
MDA-MB-231Breast AdenocarcinomaPotent Activity Noted nih.gov
BALB/3T3Normal Murine Fibroblast0.114 medchemexpress.comnih.gov
In a comparative study, thiocolchicine was the most effective compound on the MDR-negative MDA-MB 231 cells, though a specific IC₅₀ value was not provided in the source. nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). The efficacy of this compound has been evaluated in both drug-sensitive and MDR-positive cancer cell models. The compound retains notable, albeit reduced, activity in cell lines engineered to resist common chemotherapeutic agents.

For example, its antiproliferative activity was tested against the doxorubicin-resistant human colon adenocarcinoma cell line, LoVo/DX. The IC₅₀ value for LoVo/DX was 0.398 µM, which is approximately 19-fold higher than for its drug-sensitive counterpart, LoVo (IC₅₀ of 0.021 µM). medchemexpress.comnih.gov Similarly, in breast cancer models, the IC₅₀ value against the MDR-positive MCF-7 ADRr cell line was 400 nM (0.4 µM), compared to a much lower concentration in the sensitive MDA-MB-231 line. medchemexpress.comnih.gov The compound was also effective against MDR CEM-VBL leukemia cells, with a reported IC₅₀ of 50 nM. medchemexpress.com

This differential activity highlights that while this compound's efficacy is impacted by resistance mechanisms, it maintains potent cytotoxic effects at nanomolar to low-micromolar concentrations, suggesting its potential utility in treating resistant tumors.

Cell LineCancer TypeResistance StatusIC₅₀ (µM)Reference
LoVoColon AdenocarcinomaSensitive0.021 medchemexpress.comnih.gov
LoVo/DXColon AdenocarcinomaDoxorubicin-Resistant (MDR)0.398 medchemexpress.comnih.gov
MDA-MB-231Breast AdenocarcinomaSensitive (MDR-Negative)0.0006* (0.6 nM) medchemexpress.com
MCF-7 ADRrBreast AdenocarcinomaDoxorubicin-Resistant (MDR)0.400 (400 nM) medchemexpress.com
CEM-VBLLeukemiaVinblastine-Resistant (MDR)0.050 (50 nM) medchemexpress.com
*IC₅₀ value for MDA-MB-231 is listed as 0.6 nM in one source. medchemexpress.com

The primary mechanism of action for colchicine and its analogs, including this compound, involves interference with microtubule formation, a process essential for the mitotic spindle assembly during cell division. This disruption typically leads to an arrest in the cell cycle.

Studies on colchicine analogues have demonstrated a clear relationship between the compound's growth inhibition properties and its ability to block the cell cycle. medchemexpress.comnih.gov Specifically, analysis of breast cancer cells treated with active colchicine derivatives revealed a block in the G2/M phase of the cell cycle. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting proliferation. While detailed cell cycle analysis specifically for this compound is not extensively detailed in the reviewed literature, its known function as a potent tubulin polymerization inhibitor strongly supports a mechanism involving mitotic arrest. medchemexpress.com

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, often triggers programmed cell death, or apoptosis. This compound has been reported to induce apoptosis in cancer cells. medchemexpress.com The mechanism is believed to be a direct consequence of the sustained mitotic block.

Research on related colchicine analogues has shown that following a 72-hour treatment, as the cell cycle block subsides, a significant level of DNA fragmentation becomes evident, which is a hallmark of apoptosis. nih.gov The extent of the cell cycle block was found to be significantly correlated with the rate of apoptosis, suggesting that a large proportion of the cells arrested in the G2/M phase subsequently enter the apoptotic pathway. nih.gov While specific apoptotic pathways activated by this compound require further elucidation, the induction of apoptosis is a key component of its anticancer activity.

In Vivo Efficacy Studies in Animal Models

Murine tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of potential anticancer compounds. murigenics.com Despite the potent in vitro activity of this compound, detailed studies documenting its efficacy in reducing tumor growth in such animal models were not identified in the reviewed scientific literature. However, other novel colchicine derivatives have shown tumor growth inhibition in Ehrlich solid tumor mice models, demonstrating the potential of the colchicine scaffold for in vivo activity. rsc.org Further investigation is required to establish the in vivo therapeutic potential of this compound.

Investigation in Preclinical Models of Inflammation (via relevant derivatives)

The anti-inflammatory properties of thiocolchicoside (B1682803), a semi-synthetic derivative of the naturally occurring colchicoside, have been evaluated in various preclinical models. nih.govtaylorandfrancis.com These studies aim to elucidate the mechanisms underlying its therapeutic effects in inflammatory conditions.

One of the primary models used to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. pnrjournal.com In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling. A comparative study evaluated the anti-inflammatory effect of thiocolchicoside, diclofenac (B195802) (a nonsteroidal anti-inflammatory drug, NSAID), and their combination in Wistar rats. pnrjournal.com The results indicated that thiocolchicoside administered at a dose of 4mg/kg demonstrated anti-inflammatory activity. pnrjournal.com The study also suggested a time- and dose-dependent increase in this activity. pnrjournal.com

The mechanism of thiocolchicoside's anti-inflammatory action is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) pathway. nih.govpnrjournal.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.gov By inhibiting the activation of NF-κB, thiocolchicoside can suppress the production of pro-inflammatory mediators. nih.gov This proposed mechanism distinguishes its action from that of traditional NSAIDs like diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes. pnrjournal.com

Further in vitro studies have explored the anti-inflammatory effects of thiocolchicoside by examining its ability to inhibit protein denaturation and proteinase activity. nih.gov Protein denaturation is a process where proteins lose their tertiary and secondary structures, which is implicated in inflammation. Thiocolchicoside was shown to inhibit protein denaturation in a dose-dependent manner. nih.gov When combined with lauric acid, the formulation demonstrated enhanced anti-inflammatory activity compared to thiocolchicoside alone or the standard drug, diclofenac sodium. nih.gov

Table 1: Preclinical Anti-inflammatory Activity of Thiocolchicoside in Carrageenan-Induced Paw Edema in Wistar Rats

Treatment GroupDoseMaximum Percentage Inhibition of Paw Edema (at 4th hour)
Thiocolchicoside4mg/kgData suggests anti-inflammatory activity
Diclofenac10mg/kg100%
Thiocolchicoside + Diclofenac2mg/kg + 10mg/kg100%

Data synthesized from a comparative study on the anti-inflammatory effects of thiocolchicoside and diclofenac. pnrjournal.com

Table 2: In Vitro Anti-inflammatory Activity of Thiocolchicoside and a Combination Formulation

Compound / FormulationIC50 Value (µg/mL) for Inhibition of Protein Denaturation
Lauric Acid (LA)44.78
Thiocolchicoside (TC)37.65
TC-LA Formulation27.15
Diclofenac Sodium (Standard)43.42

IC50 represents the concentration required to achieve 50% inhibition. nih.gov

Studies in Experimental Amyloidogenesis Models

The potential of colchicine and its analogues to interfere with amyloid formation has been investigated in preclinical models. Amyloidogenesis is the process of amyloid protein deposition in tissues, which is characteristic of various diseases, including amyloidosis. A key study evaluated the effectiveness and toxicity of colchicine and three of its analogues—thiocolchicine, 2,3-didemethyl-colchicine, and 3-demethylthiocolchicine (B195318)—in a murine model of casein-induced amyloidogenesis. nih.gov

In this model, repeated injections of casein induce a systemic inflammatory response in mice, leading to the deposition of amyloid A (AA) protein, primarily in the spleen and liver. The study found that 3-demethylthiocolchicine was as effective as colchicine in preventing amyloid synthesis. nih.gov Notably, 3-demethylthiocolchicine exhibited significantly lower toxicity compared to colchicine, with a much higher median lethal dose (LD50). nih.gov In contrast, thiocolchicine was found to be highly toxic, and 2,3-didemethyl-colchicine was significantly less effective in blocking amyloidogenesis. nih.gov

The mechanism by which colchicine and its effective analogues inhibit amyloidogenesis is thought to be related to their effects on polymorphonuclear leukocytes (PMNs), which are key cells in the inflammatory process that precedes amyloid deposition. nih.gov The study also compared the effects of 3-demethylthiocolchicine and colchicine on PMN functions. It was observed that 3-demethylthiocolchicine was equipotent to colchicine in inhibiting chemotaxis, a critical step in the migration of inflammatory cells to the site of injury. nih.gov However, colchicine was more potent in suppressing phagocytosis and bactericidal activity. nih.gov

These findings suggest that certain derivatives of thiocolchicine, such as 3-demethylthiocolchicine, could be promising therapeutic agents for conditions involving amyloid deposition due to their favorable efficacy and toxicity profiles compared to the parent compound, colchicine. nih.gov

Table 3: Efficacy and Toxicity of Colchicine Analogues in a Murine Model of Amyloidogenesis

CompoundEfficacy in Blocking AmyloidogenesisAcute Toxicity (LD50 in mg/kg)
ColchicineEffective1.6
ThiocolchicineNot specified due to toxicity1.0
2,3-didemethyl-colchicineFar less effectiveNot specified
3-demethylthiocolchicineEquipotent to Colchicine11.3

Data from a comparative study on the effect of colchicine and its analogues on amyloidogenesis. nih.gov

Table 4: Comparative Effects of 3-demethylthiocolchicine and Colchicine on Polymorphonuclear Leukocyte (PMN) Functions

PMN FunctionComparative Effect
Inhibition of Chemotaxis3-demethylthiocolchicine is equivalent to Colchicine
Suppression of PhagocytosisColchicine is superior (2:1 ratio)
Inhibition of Bactericidal ActivityColchicine is superior (10:1 ratio)

This table summarizes the in vitro effects of the compounds on PMN functions. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of 9-Thiomethyl Thiocolchicine (B1684108). By interacting with electromagnetic radiation, molecules provide a fingerprint that can be used for identification and structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 9-Thiomethyl Thiocolchicine, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For thiocolchicine and its derivatives, characteristic signals are observed for the aromatic protons of the A and C rings, the methoxy (B1213986) groups, the acetyl group, and the protons of the seven-membered B ring. The introduction of the thiomethyl group at the C-9 position induces specific shifts in the neighboring protons, which are critical for confirming the substitution pattern.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The disappearance of a methoxy group signal and the appearance of a thiomethyl signal in the ¹³C NMR spectrum are key indicators of the successful synthesis of thiocolchicine derivatives. A complete analysis of the ¹³C NMR spectrum, often aided by two-dimensional NMR techniques such as HETCOR (Heteronuclear Correlation), allows for the unambiguous assignment of all carbon resonances.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Thiocolchicine Derivatives

The following table provides representative chemical shift values based on published data for thiocolchicine and its analogues. Actual values for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4~6.5C-4a: ~135.0
H-8~7.0-7.5C-8: ~130.0
H-11~7.0-7.5C-11: ~115.0
H-12~7.0-7.5C-12: ~135.0
OCH₃ (C1)~3.6C1-OCH₃: ~61.0
OCH₃ (C2)~3.9C2-OCH₃: ~61.0
OCH₃ (C3)~3.9C3-OCH₃: ~56.0
SCH₃ (C10)~2.4C10-SCH₃: ~15.0
NHCOCH₃~1.9 (CH₃)NHCOCH₃: ~22.0 (CH₃), ~170.0 (C=O)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group, C-H stretching of the aromatic and aliphatic moieties, and a strong C=O stretching band for the tropone (B1200060) and amide carbonyl groups. The presence of the C-S bond from the thiomethyl group may also be identified in the fingerprint region of the spectrum.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional structural information. For colchicine (B1669291) and its analogues, Raman spectroscopy has been used to identify characteristic signals from the stretching vibrations of the benzene (B151609) ring.

Table 2: Typical FT-IR and Raman Vibrational Frequencies for Colchicine Analogues

This table presents common vibrational modes observed for colchicine and its derivatives. Specific frequencies for this compound may differ slightly.

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretching3450-32503450-3250
C-H Stretching (Aromatic)~3000~3000
C-H Stretching (Aliphatic)2970-28502970-2850
C=O Stretching (Amide)~1660~1660
C=O Stretching (Tropone)~1620~1620
C=C Stretching (Aromatic)1600-14501600-1450
C-N Stretching1275-12201275-1220
C-O Stretching1260-10001260-1000

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of thiocolchicoside (B1682803), a related compound, shows a maximum absorbance (λmax) at approximately 259-260 nm. This absorption is attributed to the π-π* transitions within the aromatic and tropone ring systems. The position and intensity of the absorption bands can be influenced by the solvent and the specific substituents on the colchicine scaffold. For this compound, the electronic properties are expected to be similar to other thiocolchicine derivatives, with the characteristic absorption bands in the UV region.

Chromatographic Separation and Identification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For thiocolchicoside and its analogues, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector set at the λmax of the compound (around 254-260 nm).

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical method is reliable and reproducible. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Illustrative HPLC Method Parameters and Validation Data for Thiocolchicoside Analysis

This table provides an example of typical HPLC conditions and validation results for a related compound, which would be adapted for this compound.

Parameter Condition/Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Linearity Range 10-60 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
LOD ~0.1 µg/mL
LOQ ~0.4 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the identification and quantification of compounds at low concentrations. In LC-MS/MS analysis of colchicine and its derivatives, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then fragmented, and the specific fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. The fragmentation patterns of thiocolchicine derivatives have been studied to aid in their characterization.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight into its likely molecular conformation. X-ray crystallographic studies have been performed on thiocolchicine, revealing greater puckering of the tropone C-ring compared to colchicine itself. nih.gov

The foundational structure of colchicinoids consists of a trimethoxyphenyl ring (A-ring) connected to a seven-membered tropolone (B20159) ring (C-ring) by a central B-ring. X-ray crystallography of colchicine and its derivatives in complex with tubulin has been instrumental in defining the colchicine binding site at the interface between α- and β-tubulin subunits. mdpi.comnih.gov These studies show that the A-ring anchors within a pocket on the β-tubulin subunit, making crucial hydrogen bonds. mdpi.com The tropolone C-ring interacts with residues on the α-tubulin subunit. mdpi.com The substitution of the methoxy group at the C-10 position with a thiomethyl group in this compound is expected to influence the electronic properties and conformation of the C-ring, which could modulate its interaction with tubulin.

Biochemical and Cellular Assays

The primary mechanism of action for colchicinoids is the disruption of microtubule dynamics. Tubulin polymerization assays are essential in vitro experiments to quantify this effect. These assays measure the ability of a compound to inhibit the assembly of purified tubulin heterodimers into microtubules. nih.govcosmobio.co.jp The process is typically monitored by measuring the increase in light scattering or fluorescence as tubulin polymerizes. cosmobio.co.jpcytoskeleton.com

This compound, like other colchicine-site inhibitors, is expected to be a potent inhibitor of tubulin polymerization. Studies on the parent compound, thiocolchicine, have demonstrated strong inhibitory activity. nih.govmedchemexpress.com By replacing the C-10 methoxy group with a thiomethyl group, thio-isosters have been shown to be invariably more potent as inhibitors of tubulin polymerization compared to their oxygenated counterparts. nih.gov The inhibitory concentration 50% (IC50) value is a key parameter derived from this assay, representing the concentration of the compound required to inhibit tubulin polymerization by 50%.

Table 2: Tubulin Polymerization Inhibition Data for Related Colchicinoids

Compound IC50 (µM) for Tubulin Polymerization Inhibition
Colchicine ~1-3
Thiocolchicine ~0.7 - 2.5 medchemexpress.com

Radioligand binding assays are employed to determine the affinity and specificity of a compound for its biological target. creative-bioarray.comgiffordbioscience.com For this compound, these assays confirm its interaction with the colchicine binding site on tubulin. In a competitive binding assay, a radiolabeled ligand known to bind to the colchicine site (e.g., [³H]colchicine) is incubated with tubulin in the presence of varying concentrations of the unlabeled test compound (this compound).

The ability of this compound to displace the radioligand from the binding site is measured. From this data, the inhibition constant (Ki) or the dissociation constant (Kd) can be calculated, providing a quantitative measure of the compound's binding affinity. giffordbioscience.com A lower Ki or Kd value indicates a higher binding affinity. Studies have shown that thiocolchicine binds with high affinity to the colchicine site on tubulin. nih.govmedkoo.com

Table 3: Binding Affinity Data for Thiocolchicine

Compound Parameter Value Target
Thiocolchicine Association Constant (Ka) 1.07 x 10⁶ M⁻¹ nih.gov Tubulin

Flow cytometry is a powerful technique used to analyze the characteristics of cells in a suspension as they pass through a laser beam. youtube.comthermofisher.com In the context of this compound research, it is critical for assessing the compound's effects on the cell cycle and its ability to induce programmed cell death (apoptosis).

By disrupting microtubule formation, colchicine-site inhibitors prevent the proper assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of cells in the G2/M (Gap 2/Mitosis) phase of the cell cycle. nactem.ac.uk To analyze the cell cycle, cells treated with the compound are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. youtube.com Flow cytometry then measures the fluorescence intensity of individual cells, allowing for the quantification of the cell population in each phase (G0/G1, S, and G2/M). A significant increase in the G2/M population following treatment is indicative of mitotic arrest.

Prolonged mitotic arrest often triggers apoptosis. Flow cytometry can also detect apoptosis by using specific markers, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) in combination with a viability dye. nactem.ac.uk Studies on thiocolchicine and related compounds have confirmed their ability to induce G2/M arrest and subsequent apoptosis. medchemexpress.comnactem.ac.uk

Immunofluorescence microscopy allows for the direct visualization of the microtubule network within cells. This technique provides compelling visual evidence of the effects of microtubule-targeting agents like this compound.

In this method, cells are cultured on coverslips and treated with the compound. They are then fixed, permeabilized, and incubated with a primary antibody that specifically binds to tubulin (e.g., an anti-α-tubulin or anti-β-tubulin antibody). nih.gov Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is added. When viewed under a fluorescence microscope, the microtubule cytoskeleton is illuminated.

In untreated control cells, a well-organized, filamentous network of microtubules extending throughout the cytoplasm is observed. In contrast, cells treated with a microtubule-destabilizing agent like this compound are expected to show a disrupted microtubule network, characterized by depolymerization, fragmentation, and a diffuse cytoplasmic staining pattern for tubulin. mdpi.comresearchgate.net This technique provides a qualitative confirmation of the biochemical data obtained from tubulin polymerization assays.

Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-Thiomethyl Thiocolchicine (B1684108), docking simulations are primarily used to investigate its interaction with its biological target, tubulin.

Studies have shown that thiocolchicine and its analogues bind to the colchicine (B1669291) binding site on β-tubulin. frontiersin.orgnih.gov Molecular docking analyses of colchicine analogues, including thiocolchicine, have been performed to understand their binding modes and affinities. For instance, a molecular docking analysis of several colchicine analogues with the intestinal tight junction protein ZO-1 revealed that thiocolchicine exhibited a high binding energy, suggesting the formation of a stable complex. nih.gov While specific docking studies focusing solely on 9-Thiomethyl Thiocolchicine are not extensively detailed in the available literature, the general principles of its interaction can be inferred from studies on closely related compounds. These simulations typically show that the trimethoxybenzene A ring of the colchicinoid core anchors deep within a hydrophobic pocket of the binding site, while the C ring with the thiomethyl group is positioned towards the interface of α- and β-tubulin.

Key interactions often identified in docking studies of thiocolchicine derivatives with tubulin include:

Hydrogen bonds: Interactions between the amide group of the ligand and amino acid residues in the binding site.

Hydrophobic interactions: The aromatic rings of the ligand engage in hydrophobic contacts with nonpolar residues.

The binding affinity of thiocolchicine to tubulin has been experimentally determined to be high, with a reported association constant (Ka) of 1.07 ± 0.14 x 10(6) M-1. nih.govsigmaaldrich.com Docking studies aim to computationally reproduce and explain the structural basis for this high affinity.

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic properties and predicting the spectroscopic characteristics of molecules like this compound.

While specific DFT and TD-DFT studies on this compound are not widely reported, the methodologies are well-established for this class of compounds. DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and interaction with its biological target.

Predict vibrational spectra (IR and Raman): The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure.

TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis). This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. For thiocolchicine derivatives, the near-UV circular dichroism (CD) spectra have been studied experimentally, showing pronounced bands upon association with tubulin. nih.gov TD-DFT could provide a theoretical basis for interpreting these spectral changes.

Conformational Analysis and Free Energy Landscape Determination

The biological activity of flexible molecules like this compound is often dependent on their conformational preferences. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

X-ray crystallographic studies of thiocolchicine derivatives have provided insights into their solid-state conformations. For example, it has been shown that thiocolchicine exhibits greater puckering of the tropone (B1200060) C ring compared to colchicine. nih.gov The conformation of the phenyl and tropone rings is considered important for binding to tubulin. nih.gov

Computational methods for conformational analysis include:

Systematic or stochastic searches: To explore the conformational space of the molecule.

Molecular dynamics (MD) simulations: To simulate the dynamic behavior of the molecule over time, providing insights into its flexibility and accessible conformations in solution.

From MD simulations, the free energy landscape of the molecule can be constructed. This landscape maps the relative free energies of different conformations, allowing for the identification of the most populated and biologically relevant shapes of this compound. Studies on thiocolchicine have suggested that the conformation of the phenyltropone system is similar in both the free and tubulin-bound states, indicating an optimal arrangement for binding. nih.gov

In Silico Prediction of Biological Activities and Pharmacological Descriptors

In silico methods are increasingly used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. For this compound, these predictions can help in assessing its drug-likeness and potential therapeutic applications.

A study on novel colchicine and thiocolchicine analogues involved in silico calculations to predict their physicochemical properties and check for compliance with Lipinski's rule of five, which helps in evaluating drug-likeness. nih.gov

Commonly predicted pharmacological descriptors include:

DescriptorDescription
Molecular Weight The mass of one mole of the compound.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors The number of electronegative atoms with lone pairs of electrons.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.

These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity. Such models can then be used to predict the activity of new, unsynthesized derivatives.

Protein-Ligand Interaction Modeling and Binding Site Analysis

Building upon molecular docking, protein-ligand interaction modeling provides a more detailed analysis of the forces and specific amino acid residues involved in the binding of this compound to its target protein.

The binding site of colchicine on tubulin is well-characterized and is located at the interface between the α- and β-tubulin subunits. Thiocolchicine binds to this same site. nih.govsigmaaldrich.com The interaction involves a complex network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Advanced computational techniques used for protein-ligand interaction modeling include:

Molecular Dynamics (MD) Simulations of the Protein-Ligand Complex: These simulations can reveal the dynamic stability of the complex and identify key interactions that persist over time.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity than docking scores alone.

Analysis of the binding site reveals which amino acid residues are crucial for ligand recognition and binding. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity. For instance, understanding the specific interactions of the thiomethyl group at the C-9 position would be a primary focus of such an analysis for this compound.

Future Research Directions and Academic Prospects

Exploration of Novel Synthetic Pathways and Bioconjugation Strategies

The chemical scaffold of 9-thiomethyl thiocolchicine (B1684108) offers extensive opportunities for modification to enhance efficacy, improve solubility, and reduce toxicity. Future synthetic explorations are crucial for developing next-generation analogues.

Advanced Synthetic Modifications: Research has demonstrated that modifications at various positions on the colchicinoid rings can significantly impact biological activity. For instance, esterification of the phenolic group in 3-demethylthiocolchicine (B195318) and alterations to the N-acetyl group have yielded compounds with superior activity in inhibiting tubulin polymerization compared to the parent drug. nih.gov A series of 22 amine analogues of thiocolchicine have been synthesized via reductive amination, showing potent antiproliferative activity in the nanomolar range and an ability to overcome drug resistance in specific cancer cell lines. nih.gov Further exploration could involve regioselective demethylation to create precursors for novel esters and carbonates, potentially altering the compound's binding affinity and toxicity profile. nih.gov Thiation using reagents like Lawesson's reagent has also produced novel thiotropolones with high antitubulin activity, opening another pathway for creating unique derivatives. nih.gov

Bioconjugation for Targeted Delivery: Linking 9-thiomethyl thiocolchicine to other molecules can create targeted therapeutic agents. The synthesis of dimeric compounds, by condensing thiocolchicine with other potent agents like podophyllotoxin using dicarboxylic acid spacers, has been shown to produce molecules with a marked ability to disrupt the microtubule network. nih.govbirmingham.ac.uk The spacer unit itself was found to significantly influence biological activity, highlighting its importance in the design of new conjugates. nih.gov Future strategies could involve creating conjugates based on disulfide exchange reactions or attaching the molecule to peptides, antibodies, or nanoparticles to facilitate targeted delivery to tumor sites, thereby maximizing therapeutic impact while minimizing systemic exposure. sigmaaldrich.comnih.gov

Table 1: Examples of Synthetic Strategies for Thiocolchicine Analogues

Synthetic StrategyDescriptionKey Finding/PotentialReference
Reductive AminationSynthesis of a series of amine analogues.Resulted in compounds with nanomolar IC50 values and ability to overcome drug resistance. nih.gov
ThiationUse of Lawesson's reagent to create novel thiotropolones.Resulted in derivatives with high antitubulin activity. nih.gov
BioconjugationCondensation with podophyllotoxin using dicarboxylic acid spacers.Created dimeric compounds with enhanced ability to disrupt microtubule networks. nih.gov
GlycosidationAttachment of sugar moieties to the thiocolchicine scaffold.Can alter the compound's properties, as seen in the related compound thiocolchicoside (B1682803). google.com

Identification of Additional Unexplored Molecular Targets beyond Tubulin

While the primary mechanism of action for this compound is the inhibition of tubulin polymerization, evidence from closely related compounds suggests the existence of other molecular targets. sigmaaldrich.comnih.gov Investigating these secondary targets could reveal new therapeutic applications.

The glycoside derivative, thiocolchicoside, is known to function as a muscle relaxant and anti-inflammatory agent through its interaction with GABA-A and strychnine-sensitive glycine (B1666218) receptors. ijpbs.comnih.govdrugbank.com Specifically, it acts as a competitive GABA-A receptor antagonist and also inhibits glycine receptors. drugbank.comwikipedia.org Furthermore, thiocolchicoside has demonstrated anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and cancer progression. nih.gov

Future academic investigations should focus on determining whether this compound, the aglycone of thiocolchicoside, shares these off-target activities. Research could explore its binding affinity for GABA and glycine receptors and its potential to modulate the NF-κB signaling cascade. Identifying such interactions could explain secondary effects of the compound and open doors for its repurposing in neurological or inflammatory disorders.

Development of Advanced In Vivo Models for Disease Pathophysiology

To bridge the gap between in vitro findings and clinical applications, the development of more sophisticated in vivo and ex vivo models is essential. Current research has utilized several models to evaluate thiocolchicine and its derivatives.

Existing Models: Studies have shown the antitumor effects of colchicine (B1669291) analogues in mice with P388 lymphocytic leukemia. nih.gov The derivative thiocolchicoside has been studied for its in vivo buccal transport in humans. nih.gov For anticancer screening, derivatives have been tested on cultured human T-Lymphoblastoid (CEM) cells ex vivo and in thyroid cancer xenografted mice. doi.orgnih.gov

Future Directions: The use of three-dimensional (3D) spheroid cultures of cancer cell lines, such as those used for atypical teratoid/rhabdoid tumors (AT/RTs), represents a more physiologically relevant in vitro model that better mimics the tumor microenvironment. doi.orgrsc.org Future research should expand the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models more accurately reflect the heterogeneity and drug response of human tumors. Additionally, the development of humanized mouse models, which have a functional human immune system, would be invaluable for studying the interplay between this compound, tumor cells, and the immune response.

Integration of Computational Design with High-Throughput Screening for New Analogues

The synergy between computational chemistry and empirical screening methods can dramatically accelerate the discovery of novel, more effective analogues of this compound.

Computational Modeling: In silico techniques like homology modeling, molecular docking, and molecular dynamics simulations are powerful tools for predicting how different derivatives will interact with their targets. frontiersin.org Such studies have been used to screen new colchicine derivatives against specific tubulin isotypes, like βIII, which is often overexpressed in cancer cells and associated with drug resistance. frontiersin.org This computational approach can identify candidates with unique binding modes or higher affinity, such as an amide of 4-chlorine thiocolchicine, which was predicted to be stabilized by its interaction with the α-T5 loop of tubulin. frontiersin.org These predictions can guide synthetic efforts, prioritizing compounds most likely to succeed.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. mdpi.com This approach has been successfully used to identify colchicine as a potential therapeutic agent for thyroid cancer and AT/RTs by screening thousands of FDA-approved drugs. nih.govrsc.org Future research should integrate these two approaches by first using computational methods to design a focused library of novel this compound analogues. This library can then be synthesized and subjected to HTS to empirically validate the computational predictions and identify lead compounds for further development. nih.gov

Table 2: Integration of Computational and Screening Methodologies

MethodologyApplication to this compound ResearchPotential OutcomeReference
Molecular Docking & DynamicsPredict binding affinity of new analogues to specific tubulin isotypes (e.g., βIII).Identification of candidates with higher selectivity and potency against resistant cancers. frontiersin.org
High-Throughput Screening (HTS)Screening of existing drug libraries or newly synthesized analogues against cancer cell lines.Discovery of new therapeutic uses (drug repurposing) or identification of lead compounds. nih.govrsc.org
Integrated ApproachUse computational design to create a focused library of analogues, followed by HTS for validation.Accelerated and more efficient discovery of optimized drug candidates. nih.gov

Academic Repurposing Investigations in Non-Conventional Therapeutic Areas

The established pharmacological profile of thiocolchicoside, the glycoside of this compound, provides a strong rationale for investigating the parent compound in therapeutic areas beyond oncology.

Thiocolchicoside is widely used clinically as a muscle relaxant with anti-inflammatory and analgesic properties. drugbank.comnih.gov Its mechanism in these indications is linked to its activity at GABA-A and glycine receptors. ijpbs.comwikipedia.org Given that this compound is the active metabolite (aglycone) of thiocolchicoside, it is plausible that it mediates these effects. Academic research should be directed towards formally evaluating this compound for its potential as a muscle relaxant and anti-inflammatory agent. Such studies could reveal a different potency or pharmacokinetic profile compared to its glycoside form, potentially offering therapeutic advantages.

Furthermore, related natural products have shown activity in other areas; for example, colchiceine exhibits bacteriostatic and antifungal properties. nih.gov This suggests that the colchicinoid scaffold may have utility against microbial pathogens. Therefore, screening this compound for antimicrobial activity could represent another non-conventional therapeutic avenue for academic exploration. The discovery of anticancer properties for the long-established muscle relaxant thiocolchicoside already serves as a prime example of successful drug repurposing, a strategy that should be applied to its core structure, this compound. nih.gov

Q & A

Q. Q1. What is the mechanism of action of 9-thiomethyl thiocolchicine in microtubule inhibition, and how is this validated experimentally?

Answer: this compound inhibits tubulin polymerization by competitively binding to the colchicine site on β-tubulin. This is validated via in vitro assays measuring IC50 values (e.g., 2.5 µM for tubulin polymerization inhibition) and competitive binding studies using radiolabeled colchicine. For example, thiocolchicine displaces radiolabeled colchicine at ratios of 1:1 (25% displacement) and 10:1 (83% displacement), confirming its competitive binding kinetics .

Q. Q2. How is the structural modification of colchicine to this compound achieved, and what functional groups are critical for activity?

Answer: The synthesis involves replacing the oxygen atom in colchicine’s C-ring with a sulfur atom and introducing a thiomethyl group. The sulfur substitution enhances tubulin binding affinity, while the thiomethyl group improves metabolic stability. Structural analysis (e.g., via NMR or X-ray crystallography) confirms retention of the tricyclic core and modifications at the C9 position .

Q. Q3. What standardized assays are used to quantify this compound’s cytotoxic effects in cancer cell lines?

Answer: Common assays include:

  • Mitotic arrest assays (e.g., in L1210 murine leukemia cells) to measure cell cycle disruption.
  • Apoptosis detection via flow cytometry (Annexin V/PI staining).
  • Tubulin polymerization assays using purified tubulin and spectrophotometric monitoring of polymerization kinetics .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?

Answer: Discrepancies may arise from variations in assay conditions (e.g., tubulin concentration, temperature) or cell line specificity. To address this:

  • Standardize experimental protocols (e.g., use identical buffer systems and tubulin sources).
  • Validate findings with orthogonal methods, such as competitive binding assays (e.g., Ki determination via Scatchard analysis) and cell-based dose-response curves .

Q. Q5. What strategies optimize this compound’s potency and selectivity for use in antibody-drug conjugates (ADCs)?

Answer:

  • Linker engineering : Incorporate cleavable linkers (e.g., Val-Cit-PABC) to improve tumor-specific release.
  • Conjugation site analysis : Use site-specific conjugation to retain antibody binding and payload activity.
  • Pharmacokinetic profiling : Compare plasma stability and tumor uptake in xenograft models to refine ADC design .

Q. Q6. How do researchers assess off-target effects of this compound in preclinical models?

Answer:

  • Transcriptomic profiling (RNA-seq) to identify unintended gene expression changes.
  • High-content screening (HCS) for cytotoxicity in non-cancerous cell lines (e.g., HEK293).
  • In vivo toxicity studies : Monitor organ-specific toxicity (e.g., liver enzymes, hematological parameters) in rodent models .

Methodological Guidance

Q. Q7. What statistical methods are appropriate for analyzing dose-response data in thiocolchicine studies?

Answer:

  • Non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions.
  • Dose-response modeling (e.g., log-logistic curves) to calculate EC50/IC50.
  • Multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) for multi-group comparisons, as demonstrated in clinical trials comparing thiocolchicine and verapamil .

Q. Q8. How should researchers design experiments to evaluate thiocolchicine derivatives for enhanced blood-brain barrier (BBB) penetration?

Answer:

  • In vitro BBB models : Use transwell assays with hCMEC/D3 cells to measure permeability (Papp).
  • In vivo imaging : Track radiolabeled derivatives (e.g., ^99mTc-thiocolchicine) in rodent brains via SPECT/CT.
  • Computational modeling : Predict BBB penetration using QSAR or molecular dynamics simulations .

Data Interpretation and Validation

Q. Q9. How can researchers differentiate between apoptosis and necroptosis in thiocolchicine-treated cells?

Answer:

  • Caspase inhibition assays : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis; persistent cell death indicates necroptosis.
  • Western blotting : Detect cleavage of caspase-3 (apoptosis) versus phosphorylated MLKL (necroptosis).
  • Morphological analysis : Apoptotic cells show membrane blebbing, while necroptotic cells exhibit plasma membrane rupture .

Q. Q10. What criteria validate the identity and purity of synthesized this compound derivatives?

Answer:

  • Analytical HPLC : ≥95% purity with retention time matching reference standards.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Elemental analysis : Validate sulfur content via CHNS microanalysis .

Advanced Applications

Q. Q11. How is this compound utilized in studying microtubule dynamics in live cells?

Answer:

  • Fluorescent derivatives : Conjugate with BODIPY or Alexa Fluor for real-time imaging of microtubule disassembly.
  • FRAP (Fluorescence Recovery After Photobleaching) : Measure tubulin turnover rates in thiocolchicine-treated vs. untreated cells .

Q. Q12. What protocols ensure reproducibility in thiocolchicine’s anti-mitotic effects across laboratories?

Answer:

  • Inter-laboratory validation : Share standardized tubulin batches (e.g., from Cytoskeleton Inc.).
  • Detailed metadata reporting : Document buffer composition (e.g., GTP concentration, pH), temperature, and tubulin concentration in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.